![molecular formula C13H13N B14641887 Benzo[h]quinoline, 7,8,9,10-tetrahydro- CAS No. 56528-74-6](/img/structure/B14641887.png)
Benzo[h]quinoline, 7,8,9,10-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[h]quinoline, 7,8,9,10-tetrahydro- is a nitrogen-containing heterocyclic aromatic compound It is a derivative of benzo[h]quinoline, where the 7,8,9,10 positions are saturated with hydrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[h]quinoline, 7,8,9,10-tetrahydro- typically involves the hydrogenation of benzo[h]quinoline. This process can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions . Another method involves the reduction of benzo[h]quinoline using chemical reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of benzo[h]quinoline, 7,8,9,10-tetrahydro- can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[h]quinoline, 7,8,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzo[h]quinoline.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products Formed
Oxidation: Benzo[h]quinoline.
Reduction: Fully saturated derivatives.
Substitution: Various substituted benzo[h]quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo[h]quinoline, 7,8,9,10-tetrahydro- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzo[h]quinoline, 7,8,9,10-tetrahydro- involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the double helix structure and affecting gene expression . Additionally, it can inhibit certain enzymes, leading to altered cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[h]quinoline: The parent compound, which lacks the hydrogenation at the 7,8,9,10 positions.
Benzo[f]quinoline: A structural isomer with different positioning of the nitrogen atom.
Phenanthridine: Another nitrogen-containing heterocycle with similar properties.
Uniqueness
Benzo[h]quinoline, 7,8,9,10-tetrahydro- is unique due to its partially saturated structure, which imparts different chemical reactivity and biological activity compared to its fully aromatic counterparts .
Eigenschaften
CAS-Nummer |
56528-74-6 |
|---|---|
Molekularformel |
C13H13N |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
7,8,9,10-tetrahydrobenzo[h]quinoline |
InChI |
InChI=1S/C13H13N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h3,5,7-9H,1-2,4,6H2 |
InChI-Schlüssel |
SOPXOVPZBFBRIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

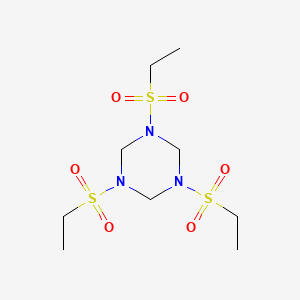
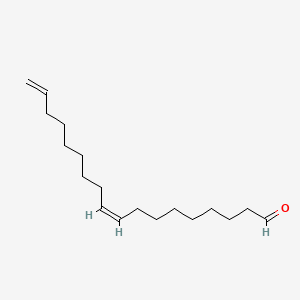
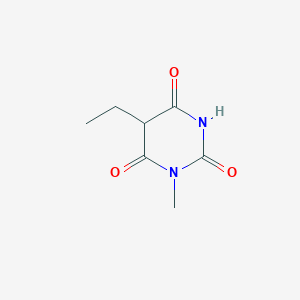

![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)
![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate](/img/structure/B14641863.png)
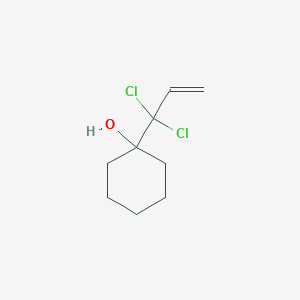
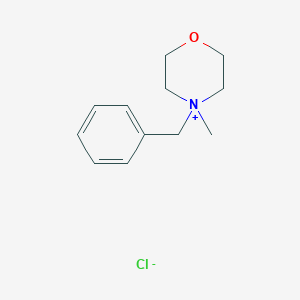
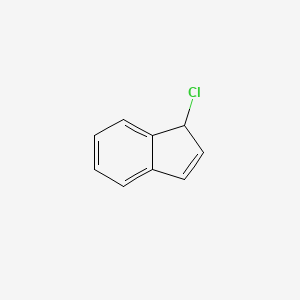
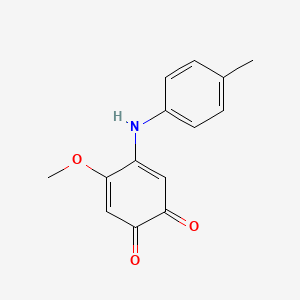
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)
